molecular formula C14H12N2O4 B11783126 Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate

Cat. No.: B11783126
M. Wt: 272.26 g/mol
InChI Key: BOXKULQLRIOUQD-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is a chemical compound with the molecular formula C14H12N2O4 It is a derivative of nicotinic acid and contains a pyridine ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as nicotinic acid and pyridine derivatives.

    Esterification: Nicotinic acid is first esterified to form methyl nicotinate.

    Formylation: The methyl nicotinate is then subjected to formylation to introduce the formyl group at the 2-position.

    Substitution: Finally, the pyridin-3-ylmethoxy group is introduced through a substitution reaction.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridin-3-ylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the formyl and pyridin-3-ylmethoxy groups.

    Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.

    Nicotinic acid derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is unique due to the presence of both the formyl group and the pyridin-3-ylmethoxy group. These functional groups confer specific reactivity and binding properties, making it a valuable compound for diverse applications.

Biological Activity

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a formyl group at the 2-position and a pyridine ring linked through a methoxy group at the 6-position. The following sections detail its biological activities, including antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

C13H12N2O3\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3

This structure contributes to its diverse biological activities, which are explored in various studies.

Antimicrobial Activity

Numerous studies indicate that nicotinic derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent. For instance:

  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Properties

Research has also suggested that this compound possesses anticancer properties.

  • In Vitro Studies : Preliminary screenings against human cancer cell lines, such as A2780 (ovarian carcinoma) and K562 (chronic myelogenous leukemia), have shown promising results. The compound exhibited cytotoxic effects with IC50 values ranging from 20 to 40 µM .
  • Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinateSimilar structure but different pyridine substitutionDifferent biological activity profile
Methyl NicotinateSimpler structure without formyl and methoxy groupsMore established use in traditional medicine

These comparisons underscore how structural variations influence biological activity and therapeutic potential.

Research Findings and Future Directions

  • Synthesis Studies : The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridine ring and subsequent functionalization. Research into more efficient synthetic routes continues to be a focus.
  • Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the precise mechanisms underlying its biological activities, particularly its effects on specific cancer pathways and microbial resistance mechanisms.
  • Potential Applications : Given its antimicrobial and anticancer properties, there is potential for developing this compound into therapeutic agents for treating infections and cancers resistant to current treatments.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 2-formyl-6-(pyridin-3-ylmethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-19-14(18)11-4-5-13(16-12(11)8-17)20-9-10-3-2-6-15-7-10/h2-8H,9H2,1H3

InChI Key

BOXKULQLRIOUQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)OCC2=CN=CC=C2)C=O

Origin of Product

United States

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